bromozinc(1+);prop-2-enylbenzene
Description
Bromozinc(1+);prop-2-enylbenzene is an organozinc compound comprising a zinc cation with a +1 charge, a bromide counterion, and a prop-2-enylbenzene (allylbenzene) substituent. Its structure likely involves a zinc atom coordinated to the allyl group (CH₂=CH–CH₂–) attached to a benzene ring, forming a hybrid organometallic species. Such compounds are of interest in organic synthesis due to zinc’s ability to participate in nucleophilic reactions, such as cross-coupling processes (e.g., Negishi coupling) .
Properties
CAS No. |
20599-28-4 |
|---|---|
Molecular Formula |
C9H9BrZn |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
bromozinc(1+);prop-2-enylbenzene |
InChI |
InChI=1S/C9H9.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
QMXRGLFTPRUFJP-UHFFFAOYSA-M |
Canonical SMILES |
C=C[CH-]C1=CC=CC=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+) compounds can be synthesized by reacting organolithium or Grignard reagents with zinc halides. For example, chlorobutyl lithium can react with zinc bromide to form 4-chlorobutylzinc bromide . Similarly, prop-2-enylbenzene can be synthesized through electrophilic aromatic substitution reactions involving benzene derivatives .
Industrial Production Methods
Industrial production of bromozinc(1+);prop-2-enylbenzene typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The reactions are often carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);prop-2-enylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromozinc moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Bromozinc(1+);prop-2-enylbenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bromozinc(1+);prop-2-enylbenzene involves its reactivity as an organozinc compound. The bromozinc moiety can participate in nucleophilic substitution reactions, while the prop-2-enylbenzene structure can undergo electrophilic aromatic substitution. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the functional groups present .
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility: The cyano group in bromozinc(1+) 4-cyanobutan-1-ide enhances solubility in polar solvents (e.g., DMF, acetone) due to its ionic character . In contrast, the bulky aromatic allyl group in this compound likely reduces polarity, favoring solubility in non-polar solvents (e.g., toluene).
- Reactivity : Allylbenzene’s conjugated π-system may enable unique reactivity in coupling reactions, whereas branched alkyl substituents (e.g., 2-methanidylpropane) could hinder nucleophilic attack due to steric effects .
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